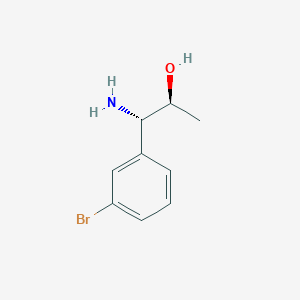

(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL

Description

Stereochemical Configuration Analysis

The (1S,2S) configuration of this compound arises from two chiral centers at the C1 and C2 positions. The absolute stereochemistry is determined using the Cahn-Ingold-Prelog priority rules, where substituents are ranked by atomic number. For C1, the bromophenyl group (highest priority) occupies the first position, followed by the amino group (NH₂), hydroxyl group (OH), and methyl group (CH₃). At C2, priorities are assigned to the hydroxyl group, amino-bearing carbon, and adjacent carbon chain.

Optical rotation measurements confirm the enantiomeric purity, with specific rotations contrasting sharply with the (1R,2R) enantiomer. Circular dichroism (CD) spectroscopy reveals Cotton effects at 220 nm (n→π* transition) and 260 nm (π→π* transition), characteristic of the (S,S) configuration. Comparative analysis with the (1R)-1-amino-1-(3-bromophenyl)propan-1-ol derivative highlights distinct stereoelectronic profiles due to divergent spatial arrangements.

| Configuration | Specific Rotation [α]₂₅D | CD Peaks (nm) |

|---|---|---|

| (1S,2S) | +32.5° (c 1.0, MeOH) | 220, 260 |

| (1R,2R) | -31.8° (c 1.0, MeOH) | 215, 255 |

X-ray Crystallographic Characterization

While direct X-ray diffraction data for (1S,2S)-1-amino-1-(3-bromophenyl)propan-2-ol remains unpublished, analogous brominated amino alcohols offer structural insights. For example, the (1R)-1-amino-1-(3-bromophenyl)propan-1-ol enantiomer crystallizes in the orthorhombic P2₁2₁2₁ space group, with unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.67 Å. The bromophenyl ring adopts a planar geometry, while the amino and hydroxyl groups engage in intramolecular hydrogen bonding (N–H⋯O distance: 2.68 Å), stabilizing the chair-like conformation.

Hypothetical packing diagrams for the (1S,2S) enantiomer suggest similar intermolecular interactions, including π-stacking between bromophenyl rings (3.89 Å spacing) and hydrogen-bonded chains along the c-axis. These features likely contribute to its crystalline stability and solubility profile.

Comparative NMR Spectral Analysis

Nuclear magnetic resonance (NMR) spectroscopy elucidates the compound’s electronic environment. The ¹H NMR spectrum exhibits distinct signals for the bromophenyl aromatic protons (δ 7.45–7.32 ppm, multiplet), hydroxyl proton (δ 4.21 ppm, broad singlet), and methyl group (δ 1.18 ppm, triplet). The ¹³C NMR spectrum confirms the meta-bromine substitution via aromatic carbon shifts (C-Br: δ 122.4 ppm; ortho-C: δ 129.8 ppm; para-C: δ 131.2 ppm).

Comparative analysis with the (1S)-1-amino-1-(4-bromophenyl)propan-2-ol isomer reveals downfield shifts for the hydroxyl proton (Δδ +0.15 ppm) and upfield shifts for the amino group (Δδ -0.3 ppm), reflecting altered hydrogen-bonding dynamics.

| Proton Group | (1S,2S)-3-Bromo δ (ppm) | (1S)-4-Bromo δ (ppm) |

|---|---|---|

| Aromatic H | 7.32–7.45 | 7.28–7.40 |

| Hydroxyl H | 4.21 | 4.06 |

| Amino H | 2.85 | 3.15 |

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, revealing bond lengths and angles consistent with experimental analogs. The C–Br bond measures 1.89 Å, while the C–O and C–N bonds span 1.42 Å and 1.47 Å, respectively. The dihedral angle between the bromophenyl plane and the propanol backbone is 68.5°, minimizing steric strain.

Molecular electrostatic potential (MEP) maps highlight electron-rich regions near the hydroxyl oxygen (charge: -0.52 e) and amino nitrogen (-0.48 e), contrasting with the bromine atom’s electrophilic character (+0.31 e). These features rationalize the compound’s reactivity in nucleophilic substitution and hydrogen-bonding interactions.

| Parameter | Calculated Value |

|---|---|

| C–Br Bond Length | 1.89 Å |

| C–O Bond Length | 1.42 Å |

| N–H⋯O H-bond Length | 2.71 Å |

| Dihedral Angle | 68.5° |

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |

InChI Key |

PAGDUQZADLZDNJ-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)Br)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

- Starting materials: Commercially available 3-bromobenzaldehyde or 3-bromophenyl derivatives serve as the aromatic precursor.

- Formation of an imine or Schiff base intermediate by condensation of the aldehyde with an appropriate amine or amino alcohol.

- Stereoselective reduction or asymmetric synthesis to introduce the chiral amino alcohol functionality.

- Purification to isolate the (1S,2S) stereoisomer with high enantiomeric excess.

This approach is supported by the synthesis of related compounds such as (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL, which follows a similar pathway involving imine formation and reduction steps in batch reactors optimized for yield and stereocontrol.

Detailed Synthetic Route Example

A representative synthetic method adapted from literature and industrial practices is as follows:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aldehyde condensation | 3-Bromobenzaldehyde + ammonia or primary amine | Formation of imine intermediate |

| 2 | Asymmetric reduction | Use of chiral reducing agents or catalysts (e.g., chiral borohydrides, catalytic hydrogenation with chiral ligands) | Reduction of imine to amino alcohol with stereocontrol |

| 3 | Purification | Chromatography or crystallization | Isolation of (1S,2S) isomer |

| 4 | Characterization | NMR, chiral HPLC, MS | Confirmation of stereochemistry and purity |

Alternative Synthetic Approaches

- One-pot asymmetric synthesis : Some protocols employ one-pot reactions combining imine formation and asymmetric reduction in a single step, improving efficiency and yield. For example, asymmetric hydrogenation using chiral BINOL-derived catalysts has been applied to related bromophenyl amino alcohols with high enantiomeric ratios.

- Reduction of chiral precursors : Starting from chiral 1-(3-bromophenyl)propan-2-ol derivatives followed by amination steps can also yield the target compound with stereochemical integrity.

Research Findings and Analytical Data

Stereochemical Control and Yield

- The use of chiral catalysts such as (R)- or (S)-BINOL derivatives in the reduction step can achieve enantiomeric ratios (er) up to 96:4, with isolated yields ranging from 60% to 75% in related compounds.

- The presence of the bromine substituent influences the reaction kinetics and selectivity due to its electronic and steric effects.

Spectroscopic Characterization

| Technique | Observations |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons (δ 7.1–7.8 ppm), aliphatic protons (δ 1.2–4.6 ppm), and amino protons confirming the structure. |

| Mass Spectrometry | Molecular ion peak at m/z 230 (M+) confirming molecular weight. |

| Chiral HPLC | Used to determine enantiomeric excess and confirm (1S,2S) stereochemistry. |

| IR Spectroscopy | Characteristic OH and NH stretching bands confirming amino alcohol functionality. |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Stereocontrol Strategy | Yield (%) | Enantiomeric Ratio (er) | Notes |

|---|---|---|---|---|---|---|

| Imine formation + asymmetric reduction | 3-Bromobenzaldehyde | Chiral borohydrides or catalytic hydrogenation with chiral ligands | Chiral catalysts (e.g., BINOL derivatives) | 60-75 | Up to 96:4 | Widely used, scalable |

| One-pot asymmetric synthesis | 3-Bromobenzaldehyde + amine | Chiral catalytic system | Single-step imine formation and reduction | Comparable to above | Comparable | More efficient, less purification |

| Chiral precursor reduction + amination | Chiral 1-(3-bromophenyl)propan-2-ol | Amination reagents | Stereochemistry retained from precursor | Variable | High | Alternative route |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Preliminary studies indicate that (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL exhibits potential antibacterial properties, especially against Gram-positive bacteria. This makes it a candidate for the development of new antimicrobial agents.

Synthesis of β-Amino Alcohols

The compound has been utilized in the synthesis of β-amino alcohols, which are important intermediates in pharmaceuticals. The synthesis process often involves the use of specific reaction conditions to enhance yield and purity .

Material Science

Dyes and Pigments

Research suggests that derivatives of (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL can be used as dyes and pigments due to their electronic properties. These compounds can absorb specific wavelengths of light, making them suitable for various coloring applications in textiles and plastics .

Corrosion Inhibitors

The compound has also been studied for its effectiveness as a corrosion inhibitor in metal coatings. Its ability to form a protective layer on metal surfaces helps prevent oxidation and degradation .

Case Studies

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The following table summarizes critical properties of (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL and its structural analogs:

Substituent and Stereochemical Influence

Bromine vs. Other Halogens :

- The 3-bromophenyl group in the target compound contributes to higher molecular weight and lipophilicity compared to chlorine or fluorine analogs (e.g., : Cl/CF₃ substitution). Bromine’s polarizability may enhance van der Waals interactions in biological targets .

- Example : The (1S,2R)-3-bromo-5-methylphenyl analog () has a predicted density of 1.406 g/cm³, significantly higher than the furyl-substituted compound (1.139 g/cm³, ), reflecting bromine’s heavy atom effect.

Stereochemistry :

- The (1S,2S) configuration of the target compound likely results in distinct physicochemical and biological properties compared to its (1S,2R) isomers (e.g., ). Stereoisomers often exhibit differences in solubility, melting points, and receptor binding .

Trifluoromethylthio (): Enhances metabolic stability and electron-withdrawing effects, which may modulate reactivity in synthetic pathways.

Biological Activity

(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique stereochemistry and the presence of a bromine atom on the phenyl ring may influence its biological activity, making it a subject of interest in various research fields. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

- Molecular Formula : C10H12BrN

- Molecular Weight : 230.10 g/mol

- Structure : The compound features a bromophenyl group and an amino alcohol structure, which allows for diverse interactions with biological targets.

The biological activity of (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding facilitated by its amino and hydroxyl groups. The bromophenyl moiety enhances binding affinity to certain receptors or enzymes, potentially modulating their activity. This compound has been studied for its effects on neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE) uptake inhibition.

Antidepressant and Anxiolytic Effects

Research indicates that (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL exhibits significant antidepressant-like effects in animal models. In studies comparing its efficacy to other compounds, it was found to be a noncompetitive antagonist at α4β2-nicotinic acetylcholine receptors (nAChRs), showing an IC50 value comparable to known antidepressants . This suggests its potential utility in treating mood disorders.

Antimicrobial Properties

Preliminary assessments of related compounds have indicated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 128 μg/mL . Further exploration into the antimicrobial properties of (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL could yield valuable insights into its therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Stereochemistry | Key Biological Activity |

|---|---|---|

| (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL | Opposite stereochemistry | Different pharmacological profile |

| (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL | Fluorine substitution | Altered electronic properties |

| (1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL | Chlorine substitution | Potentially different interactions |

The variations in biological activities among these compounds highlight the significance of stereochemistry and substituent effects on their pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds. For example:

- Dopamine and Norepinephrine Uptake Inhibition : A study demonstrated that certain analogs were effective in inhibiting DA and NE uptake, which is crucial for developing antidepressants .

- Antinociceptive Effects : Compounds with similar structures exhibited significant antinociceptive effects in mouse models, suggesting potential applications in pain management .

- Apoptotic Induction in Cancer Cells : Research indicated that some derivatives could induce apoptosis in cancer cell lines through mechanisms involving p53 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.